Cas no 2137029-52-6 (tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate)

Tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate is a chiral intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key structural features include a tert-butyl carbamate protecting group and a cyclopropyl-substituted ketone moiety, which enhance its utility in stereoselective reactions. The (R)-configuration at the 2-position ensures high enantioselectivity, making it valuable for asymmetric synthesis. The cyclopropyl group contributes to steric and electronic modulation, while the ketone functionality offers versatility for further derivatization. This compound is particularly advantageous in peptidomimetics and small-molecule drug development, where precise stereochemistry and functional group compatibility are critical. Its stability under standard handling conditions further supports its use in multistep synthetic routes.
tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate structure
2137029-52-6 structure
Product name:tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
CAS No:2137029-52-6
MF:C13H23NO3
MW:241.326624155045
CID:6286166
PubChem ID:165740543

tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2137029-52-6
    • tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
    • EN300-796379
    • Inchi: 1S/C13H23NO3/c1-9(7-11(15)8-10-5-6-10)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-/m1/s1
    • InChI Key: BDFHPXFVBPBZJQ-SECBINFHSA-N
    • SMILES: O=C(C[C@@H](C)NC(=O)OC(C)(C)C)CC1CC1

Computed Properties

  • Exact Mass: 241.16779360g/mol
  • Monoisotopic Mass: 241.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 2.1

tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-796379-5.0g
tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
2137029-52-6 95.0%
5.0g
$3065.0 2025-02-21
Enamine
EN300-796379-1.0g
tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
2137029-52-6 95.0%
1.0g
$1057.0 2025-02-21
Enamine
EN300-796379-0.05g
tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
2137029-52-6 95.0%
0.05g
$888.0 2025-02-21
Enamine
EN300-796379-0.1g
tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
2137029-52-6 95.0%
0.1g
$930.0 2025-02-21
Enamine
EN300-796379-0.25g
tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
2137029-52-6 95.0%
0.25g
$972.0 2025-02-21
Enamine
EN300-796379-0.5g
tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
2137029-52-6 95.0%
0.5g
$1014.0 2025-02-21
Enamine
EN300-796379-10.0g
tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
2137029-52-6 95.0%
10.0g
$4545.0 2025-02-21
Enamine
EN300-796379-2.5g
tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate
2137029-52-6 95.0%
2.5g
$2071.0 2025-02-21

Additional information on tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate

Professional Introduction to Compound with CAS No. 2137029-52-6 and Product Name: Tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate

The compound with CAS No. 2137029-52-6 and the product name Tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a tert-butyl group and a cyclopropyl moiety in its structure suggests unique physicochemical properties that make it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has seen a surge in the development of chiral compounds, which are essential for creating enantiomerically pure drugs with enhanced efficacy and reduced side effects. The (2R)-configuration of the cyclopropyl group in this compound is particularly noteworthy, as it aligns with the growing trend in developing enantiomerically enriched pharmaceuticals. This configuration is often associated with improved pharmacokinetic profiles and better patient outcomes, making it a critical factor in the compound's potential therapeutic applications.

The N-carbamate functional group in the compound's name is another key feature that contributes to its versatility. Carbamates are widely used in medicinal chemistry due to their ability to form stable amide bonds and their role as intermediates in the synthesis of various bioactive molecules. The tert-butyl group attached to the carbamate moiety further enhances the compound's stability and reactivity, making it a valuable building block for more complex molecular architectures.

Recent studies have highlighted the importance of cyclopropyl-containing compounds in drug discovery. These molecules often exhibit unique biological activities due to the strained ring system of cyclopropane, which can interact favorably with biological targets. The combination of a cyclopropyl group with a carbamate moiety has been explored in several research avenues, particularly in the development of novel antibiotics and anti-inflammatory agents. The specific configuration of the cyclopropyl group, as indicated by the (2R)-configuration, may play a crucial role in modulating the compound's interaction with biological receptors.

The synthesis of Tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate involves sophisticated organic chemistry techniques, including stereoselective synthesis and protection-deprotection strategies. The tert-butyl carbamate group provides a stable handle for further functionalization, allowing chemists to explore various derivatization pathways. This flexibility is particularly valuable in drug development, where multiple iterations are often required to optimize a molecule's pharmacological properties.

Current research trends indicate that chiral carbamates are being increasingly utilized in the design of next-generation therapeutics. The ability to control stereochemistry at multiple points within a molecule allows for fine-tuning of its biological activity. In this context, Tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate stands out as a promising candidate for further exploration. Its unique structural features make it an attractive scaffold for developing novel drugs targeting various diseases.

The physicochemical properties of this compound, such as solubility, stability, and metabolic profile, are critical factors that determine its suitability for pharmaceutical applications. Preliminary studies suggest that the presence of both the tert-butyl and cyclopropyl groups imparts favorable solubility characteristics, which could enhance oral bioavailability. Additionally, the stability of the carbamate linkage under physiological conditions makes it a reliable functional group for drug design.

In conclusion, Tert-butyl N-[(2R)-5-cyclopropyl-4-oxopentan-2-yl]carbamate represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure, characterized by key functional groups such as the tert-butyl group and the (2R)-configured cyclopropyl moiety, positions it as a promising candidate for drug development. The combination of these structural features offers unique opportunities for designing novel therapeutics with enhanced efficacy and improved patient outcomes. Further research is warranted to fully explore its potential applications in medicine.

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